4,6-Difluoropyridine-3-sulfonyl chloride
Description
Structure
3D Structure
Properties
Molecular Formula |
C5H2ClF2NO2S |
|---|---|
Molecular Weight |
213.59 g/mol |
IUPAC Name |
4,6-difluoropyridine-3-sulfonyl chloride |
InChI |
InChI=1S/C5H2ClF2NO2S/c6-12(10,11)4-2-9-5(8)1-3(4)7/h1-2H |
InChI Key |
XDSXJLJRMOIWKP-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=CN=C1F)S(=O)(=O)Cl)F |
Origin of Product |
United States |
Synthetic Methodologies for 4,6 Difluoropyridine 3 Sulfonyl Chloride and Analogues
Precursor Synthesis and Halogenation Strategies for Polyfluorinated Pyridines
The construction of the polyfluorinated pyridine (B92270) core is a critical initial step. This typically involves the introduction of fluorine atoms onto the pyridine ring, followed by the installation of a functional group that can be converted into the desired sulfonyl chloride.
Nucleophilic Aromatic Substitution in Halopyridine Systems for Fluorine Introduction
Nucleophilic aromatic substitution (SNAr) is a cornerstone for introducing fluorine into pyridine rings. masterorganicchemistry.comchemistrysteps.com This reaction is particularly effective when the pyridine ring is activated by electron-withdrawing groups. masterorganicchemistry.com The general mechanism involves the attack of a nucleophile on the electron-poor aromatic ring, forming a negatively charged intermediate known as a Meisenheimer complex, followed by the departure of a leaving group. masterorganicchemistry.comchemistrysteps.com
In the context of synthesizing fluorinated pyridines, a common strategy is the displacement of other halogens, such as chlorine, with fluoride (B91410) ions. The reactivity order for leaving groups in SNAr reactions is often F > Cl ≈ Br > I, which underscores the high electronegativity of fluorine in activating the ring towards nucleophilic attack, even though the carbon-fluorine bond is strong. masterorganicchemistry.comnih.gov The rate-determining step is typically the initial attack of the nucleophile, not the cleavage of the carbon-halogen bond. masterorganicchemistry.com
The synthesis of difluoropyridine compounds can be achieved by reacting chlorinated pyridines with a fluorinating agent like Cesium Fluoride (CsF). googleapis.com For instance, the conversion of ring-chlorinated pyridines to their corresponding fluoropyridines has been well-documented. googleapis.com The choice of solvent and reaction conditions is crucial for optimizing the yield and selectivity of these fluorination reactions.
Regioselective Functionalization of Fluorinated Pyridines for Sulfonyl Chloride Precursors
Once the fluorinated pyridine scaffold is in place, the next challenge is the regioselective introduction of a functional group at the 3-position, which will serve as the precursor to the sulfonyl chloride. The direct C-H functionalization of pyridines can be challenging due to the inherent electron-deficient nature of the ring. researchgate.net However, various strategies have been developed to achieve site-selective functionalization.
Activation of the pyridine ring is a common approach. For example, the use of triflic anhydride (B1165640) can activate the pyridine for subsequent nucleophilic attack. chemrxiv.org This allows for the introduction of various functional groups at specific positions. Another strategy involves the use of directing groups or specific reagents to control the regioselectivity of the reaction.
For the synthesis of pyridine-3-sulfonyl chlorides specifically, a common precursor is 3-aminopyridine (B143674). researchgate.netgoogle.com The amino group can be converted to a diazonium salt, which is then subjected to a sulfonylchlorination reaction. researchgate.netgoogle.com This method provides a reliable route to the desired 3-substituted pyridine derivative.
Classical and Advanced Methods for Sulfonyl Chloride Formation
The final step in the synthesis of 4,6-difluoropyridine-3-sulfonyl chloride is the formation of the sulfonyl chloride group. Several methods are available for this transformation, ranging from classical oxidative chlorination and chlorosulfonation to the conversion of sulfonic acids.
Oxidative Chlorination of Thiols and Disulfides
The oxidative chlorination of thiols and disulfides is a direct and efficient method for preparing sulfonyl chlorides. organic-chemistry.orgorganic-chemistry.org This transformation can be achieved using a variety of reagents.
A combination of hydrogen peroxide (H₂O₂) and thionyl chloride (SOCl₂) has been shown to be a highly reactive system for the oxidative chlorination of thiols, affording sulfonyl chlorides in excellent yields and with short reaction times. organic-chemistry.org This method is applicable to a broad range of aromatic, heterocyclic, and aliphatic thiols. organic-chemistry.org Other effective oxidizing systems include:
A mixture of a nitrate (B79036) salt and chlorotrimethylsilane. organic-chemistry.org
Hydrogen peroxide in the presence of zirconium tetrachloride. organic-chemistry.org
N-chlorosuccinimide (NCS) in combination with hydrochloric acid or tetrabutylammonium (B224687) chloride. organic-chemistry.orgnih.gov
Trichloroisocyanuric acid (TCCA). researchgate.net
A continuous flow protocol using nitric acid, hydrochloric acid, and oxygen. nih.gov
These methods offer advantages such as mild reaction conditions, high yields, and in some cases, environmentally friendly protocols. organic-chemistry.orgresearchgate.netnih.gov
| Oxidizing Reagent System | Substrate | Key Advantages | Reference |
|---|---|---|---|
| H₂O₂ / SOCl₂ | Thiols/Disulfides | High reactivity, excellent yields, short reaction times, mild conditions. | organic-chemistry.org |
| Nitrate salt / Chlorotrimethylsilane | Thiols/Disulfides | Mild and efficient. | organic-chemistry.org |
| H₂O₂ / Zirconium tetrachloride | Thiols/Disulfides | Excellent yields, very short reaction times, mild conditions. | organic-chemistry.org |
| N-Chlorosuccinimide (NCS) / HCl or Tetrabutylammonium chloride | Thiols | Good yields, mild conditions. | organic-chemistry.orgnih.gov |
| Trichloroisocyanuric acid (TCCA) | Sulfur compounds | Mild and efficient. | researchgate.net |
| HNO₃ / HCl / O₂ (Flow Reactor) | Thiols/Disulfides | Continuous flow, metal-free, favorable process mass intensity. | nih.gov |
Chlorosulfonation of Pyridine Rings and Derivatives
Direct chlorosulfonation of aromatic rings, including pyridine, is a classical method for introducing a sulfonyl chloride group. This typically involves reacting the aromatic compound with chlorosulfonic acid. google.comnih.gov The reaction of pyridine with chlorosulfonic acid can be used to form a pyridinium-1-sulfonate intermediate. wmich.edu
However, direct sulfonation of pyridine often requires harsh conditions, such as high temperatures and the use of fuming sulfuric acid, and may lead to a mixture of products. google.com To circumvent these issues, alternative strategies have been developed. For instance, the reaction of an aromatic compound with a sulfonating agent in the presence of thionyl chloride can provide the corresponding sulfonyl chloride. google.com
A modified Sandmeyer reaction is a particularly useful method for preparing arylsulfonyl chlorides from the corresponding diazonium salts. acs.org This involves reacting the diazonium salt with sulfur dioxide in the presence of a copper salt. acs.org Thionyl chloride can be used as a convenient source of sulfur dioxide in aqueous acidic conditions. acs.org For the synthesis of pyridine-3-sulfonyl chloride, 3-aminopyridine can be diazotized and then reacted with thionyl chloride in the presence of a copper(I) catalyst to yield the desired product. google.comchemicalbook.com
Conversion of Sulfonic Acids and Sulfonates to Sulfonyl Chlorides
The conversion of pre-existing sulfonic acids or their salts into sulfonyl chlorides is a widely used and versatile method. This transformation is typically achieved using chlorinating agents.
Common reagents for this conversion include:
Thionyl chloride (SOCl₂) : Often used in the presence of a catalyst like dimethylformamide (DMF). lookchem.com It can also be used to convert sulfonate functional groups to sulfonyl chlorides. researchgate.net
Phosphorus pentachloride (PCl₅) : A powerful chlorinating agent that can be used in conjunction with phosphorus oxychloride. chemicalbook.com
2,4,6-trichloro-1,3,5-triazine (TCT) . lookchem.com
1,3,5-triazo-2,4,6-triphosphorine-2,2,4,4,6,6-hexachloride (TAPC) : An efficient reagent that allows for the conversion under mild, solvent-free conditions. lookchem.com
Derivatization from Sulfonamides via Pyrylium-Mediated Activation
A modern and effective method for synthesizing sulfonyl chlorides, including those of fluorinated pyridines, is through the derivatization of primary sulfonamides using pyrylium (B1242799) salt mediation. researchgate.netnih.gov This approach serves as a valuable alternative to traditional methods, especially when direct chlorosulfonation is not feasible due to substrate sensitivity. The fundamental principle of this technique is the activation of the typically unreactive NH2 group of a sulfonamide, transforming it into a highly reactive intermediate that can be readily converted to the desired sulfonyl chloride. researchgate.netnih.gov
The reaction is facilitated by a pyrylium salt, such as 2,4,6-triphenylpyrylium (B3243816) bisulfate or Pyry-BF4, which functions as an activating agent. researchgate.netresearchgate.net This reagent activates the sulfonamide, enabling the formation of a sulfonyl chloride, which is a highly versatile electrophile in organic synthesis. nih.gov The process is believed to involve the formation of a pyridinium-N-sulfonate intermediate. This intermediate is highly susceptible to nucleophilic attack by a chloride source, like magnesium chloride (MgCl2), which leads to the formation of the target sulfonyl chloride. nih.gov
A key benefit of this methodology is its mild reaction conditions, which allow for the late-stage functionalization of complex molecules containing sensitive functional groups. researchgate.netnih.gov This high degree of selectivity and tolerance for various functionalities makes it a powerful tool in medicinal chemistry and drug discovery. researchgate.net The transformation can be applied to a diverse range of primary sulfonamides, permitting the synthesis of not only complex sulfonamides but also sulfonates, sulfides, and sulfonyl fluorides. researchgate.netnih.gov
Optimization of Reaction Conditions and Reagents for Improved Yield and Selectivity
The successful synthesis of this compound and related compounds heavily relies on the meticulous optimization of reaction conditions. Factors such as solvent choice, temperature regulation, and the implementation of specific catalysts and additives are paramount for maximizing yield and selectivity.
Solvent Effects and Temperature Control
The choice of solvent is a critical parameter in the synthesis of sulfonyl chlorides, as it directly impacts reactant solubility, reaction kinetics, and the stability of intermediates. For chlorosulfonation reactions, solvents like dichloromethane (B109758) are commonly used. chemicalbook.com The polarity and nature of the solvent can significantly influence the reaction's course. For instance, in the solvolysis of related sulfonyl chlorides, solvent nucleophilicity and ionizing power have been shown to affect reaction rates, with different outcomes observed in solvents like ethanol, methanol, and acetone (B3395972) mixtures. mdpi.comresearchgate.net
Temperature control is equally vital for achieving optimal results, particularly in highly exothermic processes like chlorosulfonation with chlorosulfonic acid. acs.org Maintaining a low temperature, often between -5 to 0 °C, is crucial to prevent the formation of unwanted byproducts and decomposition of the product. acs.orggoogle.com In a study on the production of pyridine-3-sulfonyl chloride, reacting pyridine-3-sulfonic acid with phosphorus pentachloride at a controlled temperature range of 110 to 130 °C was found to advance the reaction rapidly while suppressing byproduct generation. google.com
| Reactants | Solvent | Temperature | Yield | Reference |
|---|---|---|---|---|
| Pyridine-3-sulfonic acid, Phosphorus pentachloride | Monochlorobenzene | 120 °C | 91.7% | google.com |
| 3-Amino-2-chloropyridine, NaNO2, SO2, CuCl2 | Aqueous HCl / Acetic Acid | -5 to 0 °C | Not specified | acs.org |
| 2-Thiophenesulfonyl chloride (Solvolysis) | 80% Ethanol | 25.0 °C | Rate constant (k) = 78.7 x 10^-6 s^-1 | researchgate.net |
| Phenylmethanesulfonyl chloride (Solvolysis) | 90% Acetone | 45.0 °C | Rate constant (k) = 23.1 x 10^-6 s^-1 | mdpi.com |
Catalyst Systems and Additives
The use of catalysts and additives can profoundly enhance the efficiency, rate, and selectivity of sulfonyl chloride synthesis. In pyrylium-mediated conversions of sulfonamides, the pyrylium salt itself is the key catalyst. nih.gov Additives such as magnesium chloride (MgCl2) serve as the chloride source. nih.gov
In other synthetic routes, various catalysts are employed. For example, copper salts like CuCl or CuCl2 are classic catalysts in Meerwein-type chlorosulfonylation reactions of diazonium salts. nih.govdurham.ac.uk Palladium catalysts have been utilized for the chlorosulfonylation of arylboronic acids. nih.gov Lewis acids such as AlCl3 can enhance the reactivity of aromatic substrates in sulfonation with chlorosulfonic acid. asiachmical.com
Additives also play a crucial role. Bases like pyridine or triethylamine (B128534) are frequently added to neutralize acidic byproducts, such as HCl, which can inhibit the reaction or cause degradation. researchgate.netcbijournal.com In some cases, co-catalysts like N,N-dimethylformamide (DMF) are used to accelerate the halogenation of sulfonic acid salts. google.com The strategic selection of these systems is essential for developing efficient and robust synthetic protocols.
| Reaction Type | Catalyst | Additive/Co-catalyst | Result | Reference |
|---|---|---|---|---|
| Sulfonamide to Sulfonyl Chloride | Pyry-BF4 (pyrylium salt) | MgCl2 | Mild, selective conversion | nih.gov |
| Chlorosulfonylation of Diazonium Salts | CuCl2 | - | Classic Meerwein reaction | durham.ac.uk |
| Sulfonylation of Azoarenes | [Ru(p-cymene)Cl2]2 | Cs2CO3 | meta-selective C–H sulfonylation | acs.org |
| Sulfonylation of Amines with Thiol | ZrCl4 (as chlorinating agent) | Pyridine (base) | Excellent yield (92-98%) | cbijournal.com |
| Sulfonic Acid Salt Halogenation | - | N,N-dimethylformamide | Accelerates reaction rate | google.com |
Reactivity and Mechanistic Investigations of 4,6 Difluoropyridine 3 Sulfonyl Chloride
Nucleophilic Substitution Reactions Involving the Sulfonyl Chloride Group
The sulfonyl chloride functional group is a highly reactive electrophilic center, making it susceptible to attack by a wide range of nucleophiles. This reactivity is central to the synthetic utility of 4,6-Difluoropyridine-3-sulfonyl chloride, allowing for the introduction of the difluoropyridine sulfonyl moiety into various molecular scaffolds.
The reaction of sulfonyl chlorides with primary or secondary amines is a cornerstone of sulfonamide synthesis. ijarsct.co.in This reaction proceeds via a nucleophilic attack of the amine on the electrophilic sulfur atom of the sulfonyl chloride, followed by the elimination of a chloride ion. A base is typically required to neutralize the hydrogen chloride that is formed. ijarsct.co.inekb.eg
The general mechanism for this transformation involves the amine's lone pair of electrons attacking the sulfur atom, leading to a tetrahedral intermediate. The subsequent collapse of this intermediate and loss of the chloride leaving group, followed by deprotonation by a base, yields the stable sulfonamide product. The reactivity of the amine can be influenced by the electronic and steric nature of the groups attached to it. ijarsct.co.in
Table 1: Examples of Sulfonamide Formation from Sulfonyl Chlorides
| Amine Type | General Reaction | Product |
| Primary Amines | R-SO₂Cl + R'-NH₂ → | R-SO₂-NH-R' |
| Secondary Amines | R-SO₂Cl + R'₂-NH → | R-SO₂-NR'₂ |
| Heterocyclic Amines | R-SO₂Cl + Het-NH₂ → | R-SO₂-NH-Het |
This table illustrates the general reaction of sulfonyl chlorides with different types of amines to form the corresponding sulfonamides.
The conversion of sulfonyl chlorides to sulfonyl fluorides is a synthetically valuable transformation, as sulfonyl fluorides often exhibit greater stability and unique reactivity, particularly in the context of SuFEx (Sulfur(VI) Fluoride (B91410) Exchange) click chemistry. rhhz.netnih.gov The most common method for this conversion is a nucleophilic halogen exchange reaction using a fluoride salt. rhhz.net
Historically, aqueous potassium fluoride solutions were used for this purpose. rhhz.net More contemporary methods often employ potassium fluoride in the presence of a phase-transfer catalyst like 18-crown-6 (B118740) in an aprotic solvent such as acetonitrile. rhhz.net Another effective reagent is potassium bifluoride (KHF₂), which can provide high yields under mild conditions and minimizes hydrolysis of the sulfonyl fluoride product. rhhz.netorganic-chemistry.org The reaction mechanism involves the displacement of the chloride ion by the fluoride ion at the sulfur center. The efficiency of this exchange can be influenced by the choice of fluoride source, solvent, and reaction conditions. rhhz.netorganic-chemistry.org
Table 2: Reagents for Halogen Exchange in Sulfonyl Chlorides
| Fluoride Source | Typical Conditions | Notes |
| Potassium Fluoride (KF) | Aqueous solution, boiling | Traditional method. rhhz.net |
| KF / 18-crown-6 | Acetonitrile, dry | "Naked fluoride" method, can have side reactions. rhhz.net |
| Potassium Bifluoride (KHF₂) | Mild conditions | Improved method, minimizes hydrolysis. rhhz.net |
This table summarizes common reagents and conditions used for the conversion of sulfonyl chlorides to sulfonyl fluorides.
Beyond amines, the sulfonyl chloride group of this compound readily reacts with other nucleophiles, such as alcohols and thiols, to form sulfonate esters and thioesters, respectively. These reactions expand the synthetic utility of the parent compound, allowing for the incorporation of the difluoropyridine sulfonyl group into a broader range of molecules.
The reaction with alcohols, typically in the presence of a base like pyridine (B92270) or triethylamine (B128534), yields sulfonate esters. This transformation is analogous to sulfonamide formation, with the alcohol oxygen acting as the nucleophile. Similarly, thiols and their corresponding thiolates are potent nucleophiles that can displace the chloride from the sulfonyl chloride to form thioesters. libretexts.org The higher nucleophilicity of sulfur compared to oxygen often leads to facile reactions with thiols.
Radical and Transition Metal-Catalyzed Reactions
In addition to its well-established nucleophilic chemistry, the sulfonyl chloride group can also participate in radical and transition metal-catalyzed reactions, offering alternative pathways for functionalization.
Recent advancements in photoredox catalysis have enabled the radical hydrosulfonylation of alkenes using sulfonyl chlorides. nih.govnih.gov This process typically involves the generation of a sulfonyl radical from the sulfonyl chloride via a single-electron transfer from an excited photocatalyst. nih.govresearchgate.net This sulfonyl radical then adds to an unsaturated system, such as an alkene, to generate a carbon-centered radical. Subsequent hydrogen atom transfer (HAT) from a suitable donor, such as tris(trimethylsilyl)silane, furnishes the hydrosulfonylated product. nih.govresearchgate.net This methodology provides a powerful tool for the formation of C(sp³)-sulfonylated compounds. researchgate.net The reaction is often characterized by its mild conditions and tolerance of a wide range of functional groups. researchgate.net
Sulfonyl chlorides have emerged as viable electrophilic partners in various transition metal-catalyzed cross-coupling reactions. researchgate.net These reactions typically proceed via the cleavage of the C-S and/or S-Cl bonds, allowing for the formation of new carbon-carbon or carbon-heteroatom bonds.
For instance, palladium-catalyzed desulfitative cross-coupling reactions, such as the Stille and Suzuki-Miyaura reactions, have been developed using arenesulfonyl chlorides. researchgate.net In these transformations, the sulfonyl chloride acts as an alternative to more traditional aryl halides or triflates. The reactivity of arenesulfonyl chlorides in such couplings is often greater than that of the corresponding aryl bromides and chlorides. researchgate.net Iron-catalyzed cross-coupling reactions of sulfonyl chlorides with Grignard reagents have also been reported, providing an economical approach to C-C bond formation. core.ac.uk These methods expand the synthetic chemist's toolkit for constructing complex molecular architectures.
Mechanistic Pathways of Sulfonyl Radical Generation
The generation of sulfonyl radicals from precursors like this compound is a critical step for initiating a variety of synthetic transformations. A predominant and contemporary method for this process involves visible-light photoredox catalysis. rsc.orgresearchgate.net This approach offers mild reaction conditions and avoids the use of harsh reagents typically associated with traditional radical initiation. rsc.org
The generally accepted mechanism proceeds via a single-electron transfer (SET) pathway. The process begins with the absorption of visible light by a photocatalyst (PC), such as an iridium or ruthenium complex, which promotes it to an excited state (PC*). researchgate.netcam.ac.uk This excited-state photocatalyst is a potent reductant and can donate a single electron to the this compound substrate.
This electron transfer results in the formation of a radical anion intermediate. This intermediate is highly unstable and rapidly undergoes fragmentation, cleaving the sulfur-chlorine bond to release a stable chloride anion (Cl⁻) and the desired 4,6-Difluoropyridine-3-sulfonyl radical (ArSO₂•). nih.govnih.gov The photocatalyst, having lost an electron, is oxidized (PC⁺) and can be returned to its ground state by a sacrificial electron donor in the reaction mixture to complete the catalytic cycle.
The key steps in this photocatalytic cycle are summarized below:
Excitation: PC + hν → PC*
Reductive Quenching: PC* + ArSO₂Cl → PC⁺ + [ArSO₂Cl]•⁻
Fragmentation: [ArSO₂Cl]•⁻ → ArSO₂• + Cl⁻
Catalyst Regeneration: PC⁺ + Donor → PC + Donor⁺
This method provides a reliable and controllable means of generating sulfonyl radicals, which can then be engaged in subsequent reactions such as additions to multiple bonds. cam.ac.uknih.gov
Electrophilic and Cycloaddition Reactions
[2+2] Annulations and Other Cycloaddition Pathways
Sulfonyl chlorides are versatile reagents capable of participating in various cycloaddition reactions. magtech.com.cn One notable pathway involves the formation of a highly reactive sulfene (B1252967) intermediate (R-CH=SO₂) upon treatment of the sulfonyl chloride with a non-nucleophilic base. This sulfene can then undergo a [2+2] cycloaddition with electron-rich alkenes or enamines to furnish four-membered thietane (B1214591) 1,1-dioxide rings.
While specific studies on this compound in this context are not detailed, its structure suggests it could serve as a precursor to the corresponding difluoropyridyl-sulfene. This intermediate could then be trapped in situ by appropriate dienophiles.
Furthermore, sulfonyl compounds can participate in [3+2] annulation reactions. For instance, activated pyridines have been shown to undergo oxidative [3+2] cycloadditions with β-arylethenesulfonyl fluorides to yield indolizine-functionalized sulfonyl fluorides. rsc.org This highlights the potential of the pyridine scaffold, as present in this compound, to engage in such transformative cyclizations, potentially acting as a 1,3-dipole precursor under specific conditions. rsc.org The Diels-Alder, or [4+2] cycloaddition, is another fundamental reaction for forming six-membered rings, and various sulfonyl-containing compounds can act as dienophiles. uc.ptmdpi.com
Reactions with Carbon-Carbon Multiple Bonds and Heteroaromatics
The reaction of this compound with unsaturated carbon-carbon bonds, such as those in alkenes and alkynes, is a primary application of its chemistry. These transformations often proceed through a radical mechanism following the generation of the 4,6-Difluoropyridyl sulfonyl radical as described in section 3.2.3.
In a process known as hydrosulfonylation, the sulfonyl radical adds across the double or triple bond to form a C-centered radical intermediate. nih.gov This intermediate then abstracts a hydrogen atom from a hydrogen atom donor in the reaction medium to yield the final hydrosulfonylated product. nih.gov Alternatively, in an atom transfer radical addition (ATRA) process, the intermediate radical can be trapped by a halogen atom (e.g., from the starting sulfonyl chloride), leading to chlorosulfonylation products. researchgate.net These reactions are valuable for the construction of C(sp³)-sulfonylated molecules. nih.gov
The table below summarizes the outcomes of radical additions to alkenes.
| Reaction Type | Reactants | Key Intermediate | Product Type |
| Hydrosulfonylation | Alkene, Sulfonyl Chloride, H-donor, Photocatalyst | Sulfonyl Radical, C-centered Radical | Alkyl Sulfone |
| Chlorosulfonylation | Alkene, Sulfonyl Chloride, Catalyst (e.g., Cu or Mn) | Sulfonyl Radical, C-centered Radical | β-Chloroalkyl Sulfone |
Reactions with heteroaromatics can proceed via electrophilic aromatic substitution (sulfonylation). In a Friedel-Crafts-type reaction, a Lewis acid catalyst can activate the sulfonyl chloride, making the sulfur atom highly electrophilic. This electrophile can then be attacked by an electron-rich heteroaromatic ring, leading to the formation of a new C-S bond and yielding a heteroaryl-aryl sulfone. The electron-deficient nature of the 4,6-difluoropyridine ring itself makes it a poor candidate for further electrophilic substitution.
Regioselectivity and Chemoselectivity Studies of the Pyridine Ring
Influence of Fluorine Substituents on Reaction Pathways
The two fluorine atoms at the C4 and C6 positions of the pyridine ring exert a profound influence on the reactivity and selectivity of this compound. semanticscholar.org Fluorine is the most electronegative element, and its primary influence is a strong electron-withdrawing inductive effect (-I effect). libretexts.org This effect significantly reduces the electron density of the pyridine ring, deactivating it towards electrophilic attack.
However, this electron deficiency concurrently activates the ring for nucleophilic aromatic substitution (SNAr). The fluorine atoms, being in positions para (C4) and ortho (C6) to the ring nitrogen, strongly stabilize the negative charge developed in the Meisenheimer complex intermediate during nucleophilic attack. This makes the carbon atoms attached to the fluorine atoms potential sites for substitution by nucleophiles, although the fluorine atoms themselves are relatively poor leaving groups compared to other halogens.
Furthermore, the fluorine substituents can influence the chemistry at the sulfonyl chloride group. The strong inductive withdrawal of electron density from the ring is transmitted to the sulfur atom, potentially increasing its electrophilicity and its reactivity towards nucleophiles. The presence of fluorine can also impact the stability and reactivity of radical intermediates generated from the molecule. researchgate.net
Steric and Electronic Directing Effects
The regiochemical outcomes of reactions involving this compound are governed by a combination of steric and electronic effects from the fluorine atoms, the sulfonyl chloride group, and the pyridine nitrogen. nih.gov
Electronic Effects:
Inductive Effect (-I): All three substituents (F at C4, F at C6, and SO₂Cl at C3) and the ring nitrogen atom are strongly electron-withdrawing. This makes the entire heterocyclic ring electron-poor. This deactivation generally slows down electrophilic substitution reactions. lumenlearning.com
Resonance Effect (+R): The fluorine atoms can act as weak π-donors through resonance, pushing electron density into the ring. This effect typically directs incoming electrophiles to the ortho and para positions. libretexts.org In this specific molecule, the C2 and C5 positions are ortho and para relative to the C6 and C4 fluorine atoms, respectively. However, the inductive deactivation is the dominant electronic factor. libretexts.org
Steric Effects:
The sulfonyl chloride group at the C3 position is sterically bulky. This bulk can hinder the approach of reagents to the adjacent C2 and C4 positions, a phenomenon known as steric hindrance. nih.gov Therefore, even if a position is electronically activated, a reaction may be disfavored if it is sterically crowded.
The interplay of these effects dictates the most likely sites for reaction. For a nucleophilic attack on the ring, the electron-withdrawing effects of the fluorine and sulfonyl chloride groups make the C2 and C5 positions the most electrophilic and likely targets. For reactions involving the sulfonyl chloride moiety itself, the electronic environment created by the difluoropyridine ring modulates the reactivity of the S-Cl bond.
The following table summarizes the directing effects on the pyridine ring.
| Position | Electronic Influence | Steric Influence | Predicted Reactivity |
| C2 | Activated for nucleophilic attack (ortho to N, ortho to SO₂Cl) | Hindered by SO₂Cl group | Favorable for Nu attack, but sterically sensitive |
| C5 | Activated for nucleophilic attack (para to N) | Less hindered | Likely site for nucleophilic attack |
| C4-F | Site of nucleophilic substitution (activated by N) | Hindered by SO₂Cl group | Possible site for SNAr |
| C6-F | Site of nucleophilic substitution (activated by N) | Less hindered | Possible site for SNAr |
Future Research Directions and Emerging Trends
The exploration of 4,6-Difluoropyridine-3-sulfonyl chloride and its analogues is an expanding field of chemical research. The unique properties imparted by the difluoro-substituted pyridine (B92270) ring, combined with the reactive sulfonyl chloride moiety, open up numerous possibilities for innovation. The following sections outline the key areas where future research is expected to make a significant impact.
The development of efficient and versatile synthetic methods is paramount for the advancement of chemical science. For highly functionalized pyridine sulfonyl chlorides like the 4,6-difluoro derivative, current synthetic strategies often rely on multi-step processes that can be resource-intensive. Future research is anticipated to focus on the development of more direct and atom-economical routes.
One promising approach involves the late-stage functionalization of pre-assembled pyridine rings. This strategy would allow for the introduction of the sulfonyl chloride group in the final steps of a synthesis, enhancing molecular diversity and streamlining the production of complex molecules. Furthermore, the exploration of continuous flow technologies could offer significant advantages in terms of safety, scalability, and reproducibility for the synthesis of these reactive compounds.
| Synthetic Approach | Potential Advantages |
| Late-Stage C-H Sulfonylchlorination | Increased efficiency, access to novel structures |
| Flow Chemistry | Improved safety, scalability, and consistency |
| Diazotization of Aminopyridines | A traditional and often reliable method for synthesizing sulfonyl chlorides from the corresponding amines. google.com |
| Conversion of Sulfonic Acids | Another established method, though it can require harsh reagents. nih.gov |
This table provides a summary of potential and established synthetic approaches for pyridine sulfonyl chlorides.
The reactivity of the sulfonyl chloride group is well-established, primarily in the formation of sulfonamides and sulfonate esters. However, the influence of the difluorinated pyridine ring on the reactivity of this functional group is an area ripe for investigation. The electron-withdrawing nature of the fluorine atoms is expected to enhance the electrophilicity of the sulfur atom, potentially enabling novel transformations.
Future research will likely focus on the development of new catalytic systems to expand the reaction scope of this compound. This includes the use of transition metal catalysts to mediate cross-coupling reactions, allowing for the formation of carbon-sulfur bonds and the synthesis of novel sulfone-containing compounds. Additionally, the exploration of organocatalysis could provide milder and more selective methods for the transformation of the sulfonyl chloride group.
| Research Area | Potential Outcomes |
| Transition Metal Catalysis | Novel C-S bond formation, synthesis of complex sulfones |
| Organocatalysis | Milder reaction conditions, improved selectivity |
| Photoredox Catalysis | Access to new reactivity pathways via radical intermediates |
This table highlights promising areas for the exploration of new reactivity pathways for pyridine sulfonyl chlorides.
While the primary application of sulfonyl chlorides is in the synthesis of sulfonamides for medicinal chemistry, the unique structural features of this compound suggest a broader potential. The introduction of a difluoropyridine moiety into a molecule can significantly alter its physicochemical properties, such as lipophilicity and metabolic stability.
Future applications could extend to the development of novel agrochemicals, where the pyridine ring is a common scaffold. The specific substitution pattern of this compound may lead to the discovery of new herbicides, fungicides, or insecticides with improved efficacy and environmental profiles. In the realm of materials science, the incorporation of this fluorinated building block into polymers or organic electronic materials could lead to the development of materials with unique optical or electronic properties.
The synergy between computational chemistry and experimental work is a powerful tool for accelerating scientific discovery. In the context of this compound, computational studies can provide valuable insights into its electronic structure, reactivity, and potential interactions with biological targets.
Density Functional Theory (DFT) calculations can be employed to predict reaction pathways and optimize reaction conditions for the synthesis and functionalization of this compound. Furthermore, molecular modeling and docking studies can guide the design of new bioactive molecules based on the 4,6-difluoropyridine-3-sulfonyl scaffold. This integrated approach will undoubtedly play a crucial role in unlocking the full potential of this and other highly functionalized pyridine derivatives. Computational studies can help elucidate noncovalent interactions that are important in the solid-state packing of related sulfonyl chloride and sulfonyl fluoride (B91410) compounds. nih.gov
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing 4,6-difluoropyridine-3-sulfonyl chloride, and how can reaction conditions be optimized to improve yield?
- Methodological Answer: The synthesis typically involves fluorination and sulfonation steps. For fluorinated pyridine derivatives, direct chlorosulfonation of the pyridine ring using ClSO₃H or SOCl₂ under controlled temperatures (0–5°C) is common . Yield optimization requires inert atmospheres (e.g., N₂) to prevent hydrolysis of the sulfonyl chloride group. Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate) or recrystallization (dichloromethane/hexane) is critical. Reaction progress should be monitored via TLC or HPLC to identify intermediates .
Q. How should researchers handle and store this compound to prevent decomposition?
- Methodological Answer: The compound is moisture-sensitive due to its sulfonyl chloride group. Storage under anhydrous conditions (desiccator with P₂O₅) at –20°C is recommended. Handling in gloveboxes or under N₂/Ar flow minimizes hydrolysis. Safety protocols include using nitrile gloves and fume hoods, as sulfonyl chlorides can release toxic HCl gas upon decomposition .
Q. What analytical techniques are most effective for characterizing this compound and its derivatives?
- Methodological Answer:
- Structural Confirmation: ¹⁹F NMR (to resolve fluorinated positions) and ¹H/¹³C NMR (for pyridine ring protons and sulfonyl group).
- Purity Analysis: HPLC with UV detection (λ = 254 nm) or GC-MS.
- Stability Testing: TGA/DSC to assess thermal decomposition thresholds .
Advanced Research Questions
Q. How do the electronic effects of fluorine substituents influence the reactivity of this compound in nucleophilic substitution reactions?
- Methodological Answer: The electron-withdrawing fluorine groups at C4 and C6 increase the electrophilicity of the sulfonyl chloride moiety, accelerating reactions with nucleophiles (e.g., amines, alcohols). Comparative kinetic studies using Hammett plots (σₚ values for –F = +0.06) can quantify substituent effects. Computational DFT calculations (e.g., Gaussian) may predict reaction sites by mapping electrostatic potential surfaces .
Q. What strategies mitigate competing side reactions (e.g., ring fluorination displacement) during derivatization of this compound?
- Methodological Answer:
- Temperature Control: Lower temperatures (≤0°C) reduce unwanted ring substitutions.
- Protecting Groups: Temporarily block reactive pyridine positions using Boc or TMS groups.
- Catalytic Optimization: Use Pd(PPh₃)₄ or CuI to direct coupling reactions (e.g., Suzuki-Miyaura) selectively to the sulfonyl chloride site .
Q. How can computational modeling predict the regioselectivity of this compound in multi-step syntheses?
- Methodological Answer: Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model transition states and charge distribution. For example, Fukui indices (nucleophilic/electrophilic attack) identify C3 (sulfonyl chloride) as the most reactive site, while fluorine atoms stabilize adjacent positions via inductive effects. MD simulations assess solvent effects (e.g., DMF vs. THF) on reaction pathways .
Q. What are the challenges in synthesizing bioactive N-sulfonamide derivatives from this compound, and how can they be addressed?
- Methodological Answer: Hydrolysis of the sulfonyl chloride group during coupling with amines is a key issue. Strategies include:
- Schlenk Techniques: Strict anhydrous conditions.
- Base Selection: Use Et₃N or DIPEA to scavenge HCl.
- Microwave-Assisted Synthesis: Shorten reaction times to minimize decomposition. LC-MS monitors intermediate stability .
Comparative and Mechanistic Studies
Q. How does the reactivity of this compound compare to non-fluorinated analogs (e.g., pyridine-3-sulfonyl chloride)?
- Methodological Answer: Fluorine’s electron-withdrawing nature increases electrophilicity by ~20% (measured via kinetic studies). Comparative Taft steric parameters (Es) and Hammett constants (σₘ) quantify steric/electronic differences. X-ray crystallography reveals shorter S–Cl bond lengths in fluorinated derivatives, suggesting higher reactivity .
Q. What mechanistic insights explain the stability of this compound under acidic vs. basic conditions?
- Methodological Answer: Under acidic conditions, protonation of the pyridine nitrogen enhances stability by reducing nucleophilic attack. In basic conditions, deprotonation increases ring electron density, accelerating hydrolysis. pH-dependent stability assays (UV-Vis monitoring at 300 nm) and Arrhenius plots (Ea calculations) validate these mechanisms .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
